molecular formula C18H27N3O3 B7929438 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929438
M. Wt: 333.4 g/mol
InChI Key: LLLVOKYNOGOSOM-LBAUFKAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine derivative featuring a benzyl ester at the 1-position and a complex substituent at the 3-position: a methyl group linked to an ethyl-amino-(S)-2-amino-propionyl moiety. The (S)-configuration at the propionyl group and the ethyl-amino spacer may influence stereoselective binding to biological targets, such as cysteine proteases .

Properties

IUPAC Name

benzyl 3-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)11-16-9-10-21(12-16)18(23)24-13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,19H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVOKYNOGOSOM-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that exhibits significant potential in various biological applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including:

  • Pyrrolidine ring : Provides a stable cyclic structure.
  • Amino acid derivative : Influences interactions with biological targets.
  • Benzyl ester group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula : C17H25N3O3
Molecular Weight : 303.4 g/mol

Antiproliferative Effects

Research indicates that compounds similar to 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown:

  • IC50 Values : The compound's analogs demonstrated IC50 values ranging from 1.37 µM to 2.14 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases and enzymes involved in cancer progression.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in malignant cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Key findings include:

  • Functional Groups Impact : The presence of the benzyl ester group enhances the compound's interaction with cellular targets compared to its free acid form, which exhibited significantly reduced activity .
  • Chirality Influence : The (S)-configuration of the amino acid moiety is essential for maintaining biological activity, as stereochemical variations can lead to different pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundCell LineIC50 Value (µM)Key Findings
Benzyl Ester AnalogMCF-71.54Enhanced antiproliferative activity due to π–π interactions
Related Pyrrolidine DerivativeA5492.14Induced apoptosis via caspase activation
SGC-CK2-1 ProbeVarious<1.0High cellular potency and target engagement

Potential Applications

The unique properties of 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester suggest its utility in various fields:

  • Pharmaceutical Development : Potential for development as a therapeutic agent targeting cancer and other diseases related to oxidative stress.
  • Biochemical Research : Useful as a model compound for studying enzyme interactions and metabolic pathways involving amino acids.
  • Material Science : Possible applications in creating new materials with tailored chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}, and it features a pyrrolidine ring substituted with an amino acid moiety. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antibacterial Agents

One of the prominent applications of this compound is in the development of antibacterial agents. The synthesis of (S)-3-amino-1-substituted pyrrolidines has been shown to lead to effective antibacterial properties. These compounds serve as intermediates in the synthesis of quinolone and naphthyridone derivatives, which exhibit significant antibacterial activity against various pathogens .

Anticancer Research

Research indicates that derivatives of pyrrolidine compounds, including this specific structure, have potential anticancer properties. Studies have demonstrated that modifying the pyrrolidine core can enhance cytotoxicity against cancer cell lines. The introduction of specific substituents can improve selectivity and reduce off-target effects .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been implicated in modulating neurotransmitter systems, particularly those involving glutamate and GABA. This modulation may provide therapeutic effects in conditions such as epilepsy and anxiety disorders .

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study focused on synthesizing (S)-3-amino-1-substituted pyrrolidines demonstrated their effectiveness against Gram-positive bacteria. The compound was tested using standard microbiological methods, revealing a minimum inhibitory concentration (MIC) that supports its use as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that specific modifications to the compound significantly increased its potency against breast cancer cells, suggesting a promising avenue for further exploration in cancer therapy .

Structure-Activity Relationship (SAR) Studies

Continued research into the structure-activity relationships of this compound can lead to the identification of more potent analogs with reduced side effects. By systematically varying substituents on the pyrrolidine ring, researchers can optimize the pharmacological profile.

Clinical Trials for Neurological Applications

Given its potential effects on neurotransmitter systems, clinical trials assessing the efficacy of this compound in treating neurological disorders should be prioritized. Understanding its pharmacokinetics and safety profile will be crucial for advancing it into clinical use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

Ethyl vs. Isopropyl vs. Methyl Amino Groups
  • Isopropyl Analog: 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (C18H27N3O3, MW 333.43) .
  • Methyl Analog: (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (C16H23N3O3, MW 305.37) . The smaller methyl group could increase flexibility but decrease lipophilicity.
Cyclopropyl Amino Substituent
  • Cyclopropyl Analog: 3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354025-72-1) .

Piperidine vs. Pyrrolidine Core

  • Piperidine Analog: 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (C19H29N3O3, MW 347.45) . The six-membered piperidine ring alters ring puckering and hydrogen-bonding interactions compared to the five-membered pyrrolidine, possibly affecting bioavailability.

Ester Group Modifications

  • Benzyl Ester vs. Tert-Butyl Ester: The target compound’s benzyl ester (e.g., in –2) is less sterically hindered than tert-butyl esters (e.g., 3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, CAS 1354025-21-0) . Tert-butyl esters enhance lipophilicity but may reduce metabolic stability in vivo.

Antimalarial and Protease Inhibition Potential

  • Analogs like 4-substituted pyrrolidine-1-carboxylic acid benzyl esters (e.g., compounds 17 and 18) exhibit antimalarial activity against Plasmodium falciparum (IC50: 86.2–106.5 µM), comparable to artemisinin . The target compound’s ethyl-amino spacer may similarly engage with cysteine proteases like falcipain, though potency differences are expected based on substituent size and polarity.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrrolidine Ethyl-amino C18H27N3O3* ~333–347 Inferred
3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Isopropyl-amino C18H27N3O3 333.43
(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Methyl-amino C16H23N3O3 305.37
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Cyclopropyl-amino C19H26N3O3* ~344.44
3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine Ethyl-amino C19H29N3O3 347.45

*Inferred from analogs.

Key Findings and Implications

  • Ring Size : Piperidine analogs may offer distinct pharmacokinetic profiles due to altered ring conformation .
  • Synthetic Challenges : Cyclopropyl-containing analogs require specialized synthetic routes to manage rigidity and rotamer formation .
  • Biological Relevance : The benzyl ester moiety is critical for protease inhibition, as seen in antimalarial analogs , though tert-butyl esters may hinder in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.